5-Cyano-2,3-difluorobenzoic acid
Overview
Description
5-Cyano-2,3-difluorobenzoic acid is a useful research compound. Its molecular formula is C8H3F2NO2 and its molecular weight is 183.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 5-Cyano-2,3-difluorobenzoic acid) with a halide using a palladium catalyst .
Biochemical Pathways
It is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction depend on the specific context in which the reaction is used.
Result of Action
As a participant in the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of carbon–carbon bonds . The specific effects of this reaction at the molecular and cellular level would depend on the context in which it is used.
Action Environment
The suzuki–miyaura cross-coupling reaction in which it participates is known to be mild and functional group tolerant , suggesting that it may be robust to a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Cyano-2,3-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of coenzymes, such as nicotinamide adenine dinucleotide (NADH), thereby impacting cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, this compound can affect mitochondrial respiration and energy production. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .
Biological Activity
5-Cyano-2,3-difluorobenzoic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its implications in various biological systems.
This compound interacts with several enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various substrates and play a significant role in drug metabolism and detoxification processes. The compound's ability to bind to the active site of cytochrome P450 results in the inhibition of its catalytic activity, which can have profound effects on metabolic pathways.
Cellular Effects
The cellular effects of this compound are notable in modulating cell signaling pathways and gene expression. Research indicates that this compound can influence apoptosis by altering the expression of genes related to programmed cell death. Furthermore, it has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, which leads to changes in energy production and metabolic flux.
Table 1: Summary of Cellular Effects
Effect | Mechanism |
---|---|
Apoptosis Modulation | Alters gene expression related to cell death pathways |
Metabolic Inhibition | Inhibits key enzymes affecting energy production |
Signal Transduction | Modulates pathways influencing cellular responses |
Molecular Mechanism
The molecular mechanism by which this compound exerts its effects involves binding interactions with various biomolecules. It primarily inhibits enzyme activity by occupying the active site, thus preventing substrate access. Additionally, it can modulate gene expression through interactions with transcription factors, leading to changes in the transcriptional activity of target genes.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. It is known to accumulate in specific cellular compartments such as mitochondria and nuclei. In mitochondria, it may influence respiration and energy production, while in the nucleus, it can interact with nuclear proteins to modulate gene expression.
Temporal and Dosage Effects
The biological activity of this compound can vary over time and with dosage levels:
- Temporal Effects : Laboratory studies indicate that the compound remains stable under standard conditions but may degrade under extreme pH or temperature. Long-term exposure can result in sustained effects on enzyme inhibition and gene expression.
- Dosage Effects : In animal models, low doses have been associated with beneficial effects such as tumor growth inhibition and immune modulation. Conversely, high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects suggest that significant biological impacts are observed only above certain concentration levels.
Table 2: Dosage Effects in Animal Models
Dosage Level | Biological Effect | Observations |
---|---|---|
Low | Tumor growth inhibition | Beneficial immune response modulation |
Moderate | No significant effect | Stable metabolic functions |
High | Hepatotoxicity and nephrotoxicity | Toxicological concerns |
Metabolic Pathways
This compound participates in various metabolic pathways through its interactions with metabolic enzymes. It is metabolized by cytochrome P450 enzymes into several metabolites that can further interact with other enzymes, thereby influencing metabolic flux and the levels of critical metabolites.
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits cytochrome P450 activity in vitro, leading to altered drug metabolism profiles in liver microsomes.
- Apoptosis Induction : Another investigation showed that treatment with this compound resulted in increased apoptosis in cancer cell lines through modulation of specific apoptotic pathways.
- Toxicological Assessment : Research conducted on animal models revealed dose-dependent toxicity profiles, emphasizing the need for careful dosage regulation when considering therapeutic applications.
Properties
IUPAC Name |
5-cyano-2,3-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOODYICGJDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201302075 | |
Record name | 5-Cyano-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227266-94-5 | |
Record name | 5-Cyano-2,3-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227266-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Cyano-2,3-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201302075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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